2-Methyl-1-propylpiperazine;dihydrochloride
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Overview
Description
2-Methyl-1-propylpiperazine;dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-propylpiperazine;dihydrochloride typically involves the reaction of 2-methylpiperazine with propyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are optimized to maximize yield and purity. The final product is then isolated, purified, and crystallized to obtain the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-propylpiperazine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-Methyl-1-propylpiperazine;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-propylpiperazine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpiperazine
- 2-Ethylpiperazine
- 1-Propylpiperazine
Comparison
2-Methyl-1-propylpiperazine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research applications.
Properties
Molecular Formula |
C8H20Cl2N2 |
---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
2-methyl-1-propylpiperazine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-3-5-10-6-4-9-7-8(10)2;;/h8-9H,3-7H2,1-2H3;2*1H |
InChI Key |
LXROECRFRBKBFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCNCC1C.Cl.Cl |
Origin of Product |
United States |
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